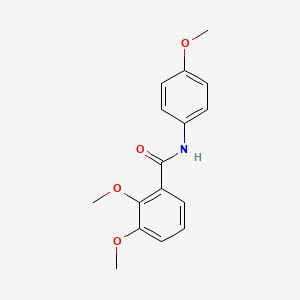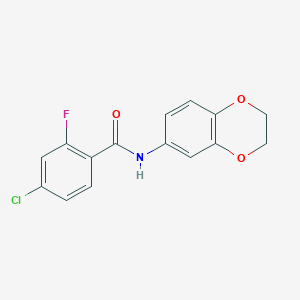
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of NEDD8-activating enzyme (NAE), which is a critical regulator of the ubiquitin-proteasome pathway.
作用機序
The primary mechanism of action of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide involves the inhibition of NAE, which is an essential enzyme in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting NAE, this compound prevents the activation of the ubiquitin-proteasome pathway, leading to the accumulation of proteins that are critical for cell survival.
Biochemical and Physiological Effects:
The inhibition of NAE by this compound has several biochemical and physiological effects. One of the most significant effects is the induction of apoptosis in cancer cells. This compound has been shown to induce apoptosis by activating the p53 pathway, which is a critical regulator of cell cycle arrest and apoptosis. Additionally, this compound has been demonstrated to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
実験室実験の利点と制限
One of the significant advantages of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is its specificity for NAE. This specificity allows for the selective inhibition of the ubiquitin-proteasome pathway, leading to fewer off-target effects. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, allowing for easy administration in animal models. However, one of the limitations of this compound is its potential toxicity in non-cancerous cells, which may limit its clinical applications.
将来の方向性
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has significant potential for therapeutic applications in various diseases, and several future directions can be pursued. One potential direction is the development of combination therapies that target multiple pathways involved in cancer progression. Additionally, further studies can be conducted to investigate the potential applications of this compound in viral infections and inflammatory disorders. Finally, the development of more potent and selective NAE inhibitors can lead to improved therapeutic outcomes.
In conclusion, this compound is a small molecule inhibitor that has significant potential for therapeutic applications in various diseases. The compound's ability to inhibit NAE has been extensively studied, and several future directions can be pursued to improve its clinical applications.
合成法
The synthesis of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide involves a multistep process that has been optimized over the years. The initial step involves the preparation of 2-fluoro-4-chloroaniline, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form the corresponding amide. The final step involves the introduction of a chloroformyl group to the amide using thionyl chloride, resulting in the formation of this compound.
科学的研究の応用
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been demonstrated to have antiviral activity against a wide range of viruses, including influenza, hepatitis B, and HIV.
特性
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-9-1-3-11(12(17)7-9)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYKGKZRGDVVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)

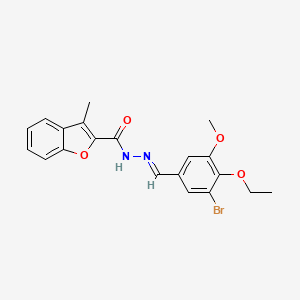
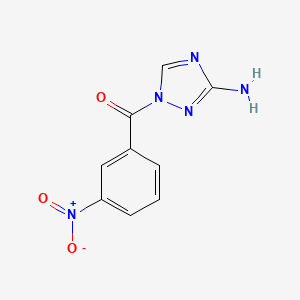
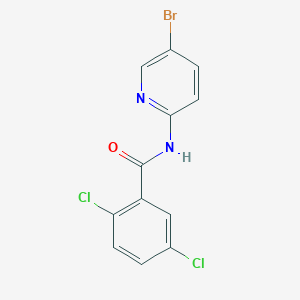
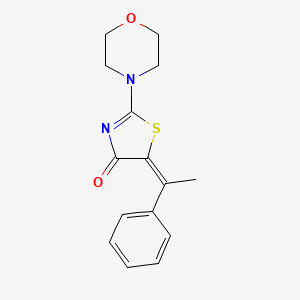
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)
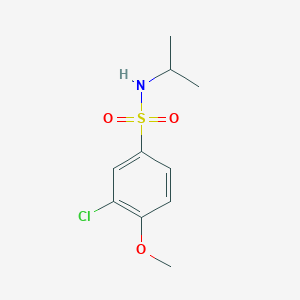

![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)

